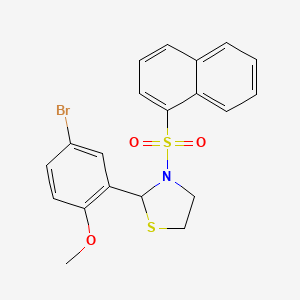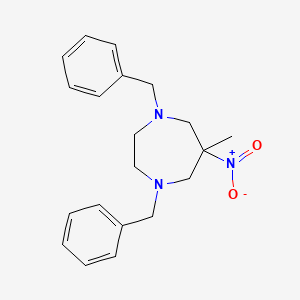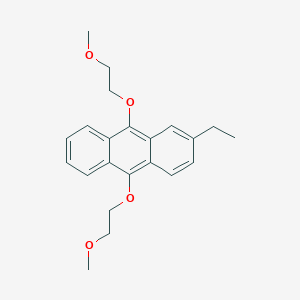
S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate: is an organic compound characterized by the presence of a chlorophenyl group and an octyloxybenzene moiety linked through a carbothioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-chlorophenyl thiol with 4-(octyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are employed to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The octyloxybenzene moiety provides hydrophobic interactions that enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate
- S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate
Comparison: Compared to S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate, the presence of a chlorine atom in S-(4-Chlorophenyl) 4-(octyloxy)benzene-1-carbothioate increases its reactivity towards nucleophiles, making it more versatile in chemical synthesis. Additionally, the sulfonothioate derivative, S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate, has different electronic properties due to the presence of the sulfonyl group, which can influence its reactivity and applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structural features and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Eigenschaften
CAS-Nummer |
482626-95-9 |
|---|---|
Molekularformel |
C21H25ClO2S |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
S-(4-chlorophenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C21H25ClO2S/c1-2-3-4-5-6-7-16-24-19-12-8-17(9-13-19)21(23)25-20-14-10-18(22)11-15-20/h8-15H,2-7,16H2,1H3 |
InChI-Schlüssel |
YMSDIXOVANZEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)



![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)

![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)

![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)


